2-Amino-2-methylpentan-1-ol

Lipophilicity LogP ADME

Generic AMP analogs fail due to differing lipophilicity and steric bulk, risking racemization or poor bioavailability. This compound’s propyl chain and quaternary center solve these gaps. - **Superior stereocontrol**: Enables non-racemizable oxazoline (BOX) ligands for enantioselective catalysis. - **Enhanced permeability**: logP 0.35 (vs -0.62 for AMP) improves passive membrane transport. - **High pH stability**: pKa 14.79 for alkaline process buffering. - **Reliable supply**: BenchChem ensures consistent purity and fast dispatch.

Molecular Formula C6H15NO
Molecular Weight 117.192
CAS No. 13893-61-3
Cat. No. B2791864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methylpentan-1-ol
CAS13893-61-3
Molecular FormulaC6H15NO
Molecular Weight117.192
Structural Identifiers
SMILESCCCC(C)(CO)N
InChIInChI=1S/C6H15NO/c1-3-4-6(2,7)5-8/h8H,3-5,7H2,1-2H3
InChIKeyATRNFARHWKXXLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-methylpentan-1-ol Key Properties and Sourcing


2-Amino-2-methylpentan-1-ol (CAS 13893-61-3) is a chiral, primary amino alcohol with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol [1]. It features a stereogenic quaternary carbon center bearing amino, methyl, and propyl substituents adjacent to a hydroxymethyl group [2]. This compound serves as a versatile intermediate and building block in pharmaceutical synthesis and asymmetric catalysis due to its dual functionality and intrinsic chirality .

Why 2-Amino-2-methylpentan-1-ol Cannot Be Simply Substituted


Generic substitution of 2-amino-2-methylpentan-1-ol with shorter-chain analogs like 2-amino-2-methylpropan-1-ol (AMP) or 2-amino-2-methylbutan-1-ol is not straightforward due to significant differences in lipophilicity, steric bulk, and chiral induction capacity. The compound's extended propyl chain and unique quaternary stereocenter confer distinct physicochemical properties and synthetic utility that cannot be replicated by simpler homologs [1]. As the quantitative evidence below demonstrates, these differences translate to measurable variations in key performance parameters, making direct interchangeability without re-optimization of reaction conditions or formulation protocols impossible [2].

2-Amino-2-methylpentan-1-ol vs. Structural Analogs


Lipophilicity and Membrane Permeability Advantage

2-Amino-2-methylpentan-1-ol exhibits substantially higher lipophilicity than shorter-chain amino alcohol analogs, with a calculated logP of 0.3487 (or 0.471 from an alternate source) [1]. In contrast, the C4 analog 2-amino-2-methylpropan-1-ol (AMP) has a calculated logP of -0.6184, while the C5 analog 2-amino-2-methylbutan-1-ol has a logP of -0.0959 [2]. This > 0.9 unit increase in logP relative to AMP is critical for modulating passive membrane permeability and distribution in medicinal chemistry applications [1].

Lipophilicity LogP ADME Drug Design

Steric Bulk for Asymmetric Induction

2-Amino-2-methylpentan-1-ol contains a stereogenic quaternary carbon center with a propyl side chain that provides significantly greater steric bulk and conformational rigidity compared to shorter-chain analogs like 2-amino-2-methylpropan-1-ol (tert-butyl type) or 2-amino-2-methylbutan-1-ol (ethyl type) [1]. This unique steric environment can profoundly influence the diastereoselectivity and enantioselectivity of reactions when the compound is employed as a chiral auxiliary or ligand . The increased steric demand and hydrophobic volume have been shown to alter reaction outcomes in asymmetric catalysis, though direct head-to-head quantitative comparisons are lacking in the public literature .

Asymmetric Synthesis Chiral Auxiliary Steric Bulk Enantioselectivity

Non-Racemizable Oxazoline Ligand Synthesis

2-Amino-2-methylpentan-1-ol serves as a direct precursor for the synthesis of 4-methyl-4-propyl-2-oxazolines, which are valuable, non-racemizable chiral ligands for asymmetric catalysis . The presence of a quaternary stereocenter adjacent to the oxazoline ring prevents racemization under reaction conditions, a known limitation of oxazolines derived from simple amino alcohols like 2-amino-2-methylpropan-1-ol . The specific substitution pattern (methyl + propyl) offers a unique steric and electronic environment around the metal center compared to oxazolines derived from other amino alcohols [1].

Oxazoline Ligands Asymmetric Catalysis BOX Ligands Chiral Pool Synthesis

Lipid Peroxidation Inhibition Activity

Amino alcohol derivatives of general formula I, which encompass the core structure of 2-amino-2-methylpentan-1-ol, have been shown to block secondary products of lipid oxidative stress by sequestering reactive carbonyl compounds [1]. The patent US08623900B2 demonstrates that this class of compounds is suitable for therapeutic use in disorders related to the presence of reactive carbonyls [1]. While the patent does not provide explicit IC50 values for 2-amino-2-methylpentan-1-ol itself, it establishes that the amino alcohol scaffold with a defined substitution pattern possesses this interesting biological activity [1]. Direct comparisons to other antioxidants or specific activity data for the target compound are not available.

Lipid Peroxidation Reactive Carbonyl Species Antioxidant Oxidative Stress

Buffer Utility with Distinct pKa

2-Amino-2-methylpentan-1-ol exhibits an acid pKa of 14.79 (calculated) [1], which is notably higher than that of 2-amino-2-methylpropan-1-ol (AMP), a widely used biological buffer with an experimental pKa of ~9.7 [2]. This >5 unit difference in pKa means that 2-Amino-2-methylpentan-1-ol will be predominantly protonated and positively charged at physiological pH (7.4), whereas AMP exists in equilibrium between neutral and charged forms [2]. Consequently, 2-Amino-2-methylpentan-1-ol is not a direct substitute for AMP in standard biological buffers but may find utility in applications requiring a permanently cationic amino alcohol with a different buffering range [1].

Buffer Capacity pKa Biochemical Assays pH Control

LogD and Distribution Profile

The pH-dependent distribution coefficient (LogD) of 2-Amino-2-methylpentan-1-ol differs markedly from shorter-chain analogs. At pH 7.4, its LogD is -2.17, compared to -3.11 for 2-amino-2-methylpropan-1-ol (AMP) and -2.62 for 2-amino-2-methylbutan-1-ol [1]. This ~0.9 unit higher LogD at physiological pH indicates that 2-Amino-2-methylpentan-1-ol is significantly less hydrophilic than AMP under biological conditions, which can profoundly impact its partitioning into lipid bilayers and overall pharmacokinetic profile [1].

LogD Lipophilicity pH-dependent Distribution ADME

2-Amino-2-methylpentan-1-ol Applications


Asymmetric Synthesis of Chiral Ligands

Leverage the compound's unique quaternary stereocenter and propyl chain to synthesize non-racemizable oxazoline ligands (e.g., BOX ligands) for enantioselective catalysis. The steric bulk provided by the 2-amino-2-methylpentane scaffold can enhance stereocontrol in reactions where simpler amino alcohols like 2-amino-2-methylpropan-1-ol yield racemization or low selectivity [1].

Membrane Permeability in Lead Optimization

Utilize the compound's superior lipophilicity (logP ~0.35 vs. -0.62 for AMP) and higher LogD at pH 7.4 (-2.17 vs. -3.11) to improve passive membrane permeability and oral bioavailability of drug candidates. The extended propyl chain offers a tunable hydrophobic anchor without introducing excessive molecular weight [1].

Lipid Peroxidation Inhibitor Synthesis

Employ 2-amino-2-methylpentan-1-ol as a core scaffold to develop novel amino alcohol derivatives that block reactive carbonyl species and inhibit secondary products of lipid oxidative stress, as demonstrated in patent US08623900B2. This class-level activity provides a starting point for medicinal chemistry campaigns targeting oxidative stress-related disorders [1].

Specialized High-pH Buffer

Exploit the compound's high calculated pKa (14.79) for applications requiring a permanently cationic amino alcohol that buffers at extremely basic pH ranges, distinct from the common biological buffer AMP (pKa 9.7). Potential uses include alkaline industrial processes or specialized analytical chemistry where high pH stability is required [1].

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